Oxytocin, 8-L-valine is a modified form of the neuropeptide oxytocin, where the amino acid at position 8 is substituted with L-valine. Oxytocin is a nonapeptide hormone produced in the hypothalamus and released by the posterior pituitary gland, playing crucial roles in social bonding, reproduction, and various physiological processes.
Oxytocin belongs to a class of molecules known as neuropeptides. It is classified as a peptide hormone due to its role in signaling within the endocrine system. The compound Oxytocin, 8-L-valine can be categorized under peptide analogs that have been synthesized for research and therapeutic purposes.
The synthesis of Oxytocin, 8-L-valine typically employs solid-phase peptide synthesis techniques. The Merrifield solid-phase method has been instrumental in facilitating the efficient synthesis of various oxytocin analogs. This method allows for the stepwise addition of amino acids to a growing peptide chain attached to an insoluble resin, enabling easy purification after synthesis .
The synthesis begins with the attachment of a protected amino acid to a resin. Each subsequent amino acid is added through coupling reactions, which are facilitated by activating agents. After completing the peptide chain, deprotection steps are performed to remove protective groups from the amino acids. Finally, cleavage from the resin yields the free peptide, which may undergo further purification via high-performance liquid chromatography.
Oxytocin consists of nine amino acids arranged in a specific sequence: Cysteine-Tyrosine-Isoleucine-Glutamine-Asparagine-Cysteine-Proline-Leucine-Glycine. The structure includes a disulfide bond between the two cysteine residues . In Oxytocin, 8-L-valine, the eighth position features L-valine instead of leucine.
The molecular formula for oxytocin is C₁₃H₁₈N₂O₆S₂, while that for Oxytocin, 8-L-valine would reflect the substitution at position eight. The molecular weight will be altered slightly due to this modification.
Oxytocin and its analogs undergo various biochemical reactions primarily involving receptor binding and enzymatic degradation. Oxytocin acts on specific receptors (oxytocin receptors) to exert its physiological effects, such as uterine contraction during childbirth and milk ejection during lactation .
The interaction between oxytocin and its receptors involves conformational changes that activate intracellular signaling pathways. Enzymatic degradation occurs mainly through oxytocinase and other peptidases that cleave oxytocin into inactive fragments.
The mechanism of action for Oxytocin, 8-L-valine involves binding to oxytocin receptors located in various tissues including the uterus and brain. Upon binding, it triggers intracellular signaling cascades that lead to physiological responses such as smooth muscle contraction and modulation of social behaviors .
Research indicates that oxytocin's effects can vary based on receptor distribution and density in target tissues. For instance, its role in promoting social bonding is mediated through actions in specific brain regions like the amygdala and nucleus accumbens.
Oxytocin is typically a white powder when lyophilized and is soluble in water. The stability of Oxytocin, 8-L-valine can vary based on environmental conditions such as pH and temperature.
Oxytocin and its analogs like Oxytocin, 8-L-valine are utilized extensively in research settings to study their effects on behavior, reproduction, and social bonding. They serve as tools for exploring neuroendocrine functions and have potential therapeutic applications in treating conditions such as anxiety disorders or autism spectrum disorders due to their role in social interactions .
Solid-phase peptide synthesis (SPPS) enables precise construction of oxytocin analogues like 8-L-valine-oxytocin. The process begins with anchoring Fmoc-protected cysteine to a resin via its C-terminus. Sequential coupling follows standard protocols: deprotection with piperidine, activation of incoming amino acids (e.g., HBTU/HOBt), and coupling reactions monitored by ninhydrin tests. The disulfide bridge between Cys¹ and Cys⁶ is formed post-assembly using iodine oxidation or dimethyl sulfoxide (DMSO) under controlled pH, critical for stabilizing the cyclic hexapeptide core. For 8-L-valine substitution, Fmoc-L-valine replaces Fmoc-L-leucine at position 8 during chain elongation. After cleavage from the resin (TFA:triisopropylsilane:H₂O, 95:2.5:2.5), reverse-phase HPLC purifies the crude product using gradients of acetonitrile in 0.1% TFA. Yields typically range from 40–60%, with purity >95% confirmed by mass spectrometry [4] [5].
Table 1: SPPS Protocol for 8-L-Valine-Oxytocin
| Step | Reagent/Condition | Purpose | Duration |
|---|---|---|---|
| Resin Loading | Fmoc-Cys(Trt)-Wang resin | Anchoring point | 2 h |
| Deprotection | 20% piperidine/DMF | Fmoc removal | 2 × 10 min |
| Coupling | Fmoc-AA, HBTU, DIPEA | Amino acid addition | 1–2 h per residue |
| Cyclization | 0.1M I₂ in DMSO/H₂O | Disulfide bond formation | 30 min |
| Cleavage | TFA/TIS/H₂O (95:2.5:2.5) | Peptide release | 3 h |
| Purification | C18 HPLC, 10–40% MeCN | Isolation | 60 min |
Position 8 in oxytocin (normally leucine in mammals) governs receptor selectivity and signaling efficacy. Substituting leucine with valine introduces a β-branched side chain that reduces steric bulk compared to leucine’s isobutyl group. This alters interactions with extracellular loop 2 (ECL2) and transmembrane helix 7 (TM7) of oxytocin receptors (OTR). Valine’s side chain is 25% smaller, diminishing hydrophobic contacts with OTR residues like Phe⁷¹⁷.³⁵ and Trp³.²⁸, thereby reducing binding affinity. However, this smaller side chain enhances selectivity against vasopressin receptors (V1aR) by disrupting hydrogen bonds with V1aR-specific residues (e.g., Glu³⁰⁸ in human V1aR). Functional assays show that 8-L-valine-oxytocin exhibits 220 nM binding affinity for OTR versus 15.8 nM for native oxytocin, confirming the structural sensitivity of position 8 [4] [7] [8].
8-L-valine-oxytocin demonstrates distinct pharmacological profiles compared to native oxytocin and other position-8 variants:
Table 2: Pharmacological Properties of Position-8 Oxytocin Analogues
| Compound | OTR Affinity (Ki, nM) | V1aR Affinity (Ki, nM) | OTR Functional Activity | V1aR Functional Activity |
|---|---|---|---|---|
| Native oxytocin (Leu⁸) | 15.8 ± 1.7 | 220 ± 23 | Full agonist (EC₅₀ = 2.3 nM) | Partial agonist |
| 8-L-Valine-oxytocin | 220 ± 31 | 69 ± 8 | Partial agonist (34% efficacy) | Antagonist (IC₅₀ = 294 nM) |
| Pro⁸-oxytocin | 8.7 ± 1.2 | 176 ± 21 | Full agonist (EC₅₀ = 0.54 nM) | Agonist |
| dOTmeta (meta-xylene) | 50 ± 6 | >1,000 | Agonist (EC₅₀ = 34 nM) | Inactive |
| dOTortho (ortho-xylene) | 69 ± 9 | 14 ± 2 | Antagonist | Antagonist |
Deamino analogues replace the N-terminal cysteine’s amine group with hydrogen, enhancing metabolic stability and receptor residence time. For 1-deamino-8-L-valine-oxytocin, synthesis begins with mercaptopropionic acid (Mpa) at position 1, coupled to Tyr-Ile-Gln-Asn-Cys-Pro-Val-Gly-NH₂ via SPPS. The deamino modification eliminates enzymatic degradation by aminopeptidases and stabilizes the disulfide bond by reducing electrostatic repulsion. Binding assays show 1-deamino-8-L-valine-oxytocin achieves 0.7 U/mg oxytocic activity (vs. 0.3 U/mg for non-deamino valine analogue), attributed to prolonged receptor interactions due to slower dissociation kinetics. Further optimization includes glycosylation at Ser⁹ (e.g., β-glucose conjugation), which extends half-life in plasma by 8-fold compared to native oxytocin without compromising OTR selectivity [5] [8].
Table 3: Impact of Structural Modifications on Bioactivity
| Modification | Oxytocic Activity (U/mg) | Plasma Stability (t₁/₂, min) | OTR Selectivity (vs. V1aR) |
|---|---|---|---|
| 8-L-Valine-oxytocin | 0.3 | 5 | 3.2-fold |
| 1-Deamino-8-L-valine-oxytocin | 0.7 | 85 | 70-fold |
| 1-Deamino-4-valine-oxytocin | 450 | 90 | >100-fold |
| Glycosylated-1-deamino-8-valine | 0.54 | >400 | >1,000-fold |
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2